molecular formula C10H17Cl B13798735 5-Decyne, 1-chloro- CAS No. 54377-34-3

5-Decyne, 1-chloro-

Cat. No.: B13798735
CAS No.: 54377-34-3
M. Wt: 172.69 g/mol
InChI Key: HOROZASJKPUNET-UHFFFAOYSA-N
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Description

5-Decyne, 1-chloro- (hypothetical structure: C10H17Cl) is a chlorinated alkyne with a triple bond at the fifth carbon and a chlorine substituent on the first carbon. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds, such as chloroalkanes, chloroalkenes, and other alkynes. Chlorinated hydrocarbons generally exhibit distinct reactivity and physical characteristics due to the electronegative chlorine atom and the presence of unsaturated bonds. For instance, 5-Decyne (CAS 1942-46-7) is widely used in industrial and chemical applications , suggesting that its chloro derivative may serve specialized roles in synthesis or material science.

Properties

CAS No.

54377-34-3

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-chlorodec-5-yne

InChI

InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-4,7-10H2,1H3

InChI Key

HOROZASJKPUNET-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Research Findings and Notes

  • The sodium acetylide route is classical and effective for introducing chlorine at the terminal position via nucleophilic substitution, but requires careful control of temperature and handling of reactive sodium intermediates.

  • The organoaluminum method offers a modern, catalytic approach with high regioselectivity and yields. It exploits the formation of reactive metallacycles that can be halogenated selectively. However, the use of pyrophoric organoaluminum reagents and sensitive zirconocene catalysts necessitates rigorous inert atmosphere techniques.

  • The n-butyllithium/NCS method is versatile and widely used for preparing various chloroalkynes, including 5-Decyne, 1-chloro-. It benefits from well-established protocols and moderate to high yields. The low temperature lithiation step is critical to avoid side reactions.

  • Purification of the crude products is typically performed by column chromatography using non-polar solvents such as n-hexane, which efficiently separates the chloroalkyne from side products and unreacted materials.

  • NMR spectroscopy (both ^1H and ^13C) is routinely used to confirm the structure and purity of the synthesized 5-Decyne, 1-chloro-, with characteristic chemical shifts consistent with literature data.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.

    Halogenation: Chlorine or bromine, room temperature.

    Hydrohalogenation: Hydrogen halides, room temperature.

Major Products:

    Hydrogenation: Alkanes.

    Halogenation: Dihalides.

    Hydrohalogenation: Haloalkenes.

Scientific Research Applications

Catalysis

5-Decyne, 1-chloro- serves as a key intermediate in catalytic processes. For instance, it has been utilized in the synthesis of complex organic molecules through metathesis reactions. A study demonstrated that molybdenum-based catalysts showed high reactivity when used with 5-decyne derivatives, leading to the formation of various alkynes and alkenes under mild conditions .

Case Study: Molybdenum Catalysis

  • Objective: To evaluate the efficiency of molybdenum catalysts in alkyne metathesis.
  • Findings: The use of 5-decyne resulted in complete selectivity for products like 4-octyne and other derivatives within minutes at elevated temperatures .

Pharmaceutical Applications

The compound is also relevant in pharmaceutical chemistry. It has been used as a precursor for synthesizing biologically active compounds. For example, derivatives of 5-decyne have shown potential in developing anti-cancer agents due to their ability to interact with biological targets effectively.

Case Study: Synthesis of Anticancer Agents

  • Research Focus: Investigating the anticancer properties of 5-decyne derivatives.
  • Results: Certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In materials science, 5-decyne, 1-chloro- is utilized in the development of advanced materials such as polymers and nanocomposites. Its structure allows for functionalization that enhances the properties of polymers used in coatings and adhesives.

Application Example: Polymer Functionalization

  • Methodology: Incorporation of 5-decyne into polymer matrices to improve mechanical strength and thermal stability.
  • Outcome: Enhanced performance characteristics were observed in modified polymers compared to their unmodified counterparts .

Cosmetic Formulations

The compound's unique properties make it suitable for use in cosmetic formulations. It acts as a stabilizer and enhancer for various cosmetic products, contributing to improved texture and performance.

Case Study: Cosmetic Formulation Development

  • Study Overview: Development of topical formulations incorporating 5-decyne derivatives.
  • Findings: The formulations demonstrated improved sensory attributes and moisturizing properties, making them effective for skin care applications .

Data Tables

Application AreaKey FindingsReference
CatalysisHigh reactivity in metathesis reactions
PharmaceuticalsPotential anticancer properties
Material ScienceImproved mechanical and thermal properties
Cosmetic FormulationsEnhanced texture and moisturizing effects

Mechanism of Action

The mechanism of action of 5-Decyne, 1-chloro- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can undergo substitution reactions . These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Comparison with Similar Chlorinated Compounds

The table below contrasts 5-Decyne, 1-chloro- with analogous compounds based on molecular structure and functional groups:

Compound Molecular Formula Functional Groups Key Structural Features
5-Decyne, 1-chloro- C10H17Cl Alkyne (C≡C), Chloroalkyl Triple bond at C5, Cl at C1
Decane, 1-chloro- C10H21Cl Chloroalkane Single bond chain, Cl at C1
2-Butene, 1-chloro- C4H7Cl Chloroalkene Double bond at C2, Cl at C1
Naphthalene, 1-chloro- C10H7Cl Chloroaromatic Chlorine on fused aromatic ring

Key Differences :

  • Reactivity : The triple bond in 5-Decyne, 1-chloro- increases reactivity compared to chloroalkanes (e.g., Decane, 1-chloro-) and chloroalkenes (e.g., 2-Butene, 1-chloro-). Alkynes undergo addition and polymerization reactions more readily .
  • Polarity: The electron-withdrawing Cl atom polarizes the molecule, enhancing solubility in polar solvents relative to non-chlorinated analogs .

Physicochemical Properties

Comparative physicochemical data for select compounds:

Property 5-Decyne, 1-chloro- (Inferred) Decane, 1-chloro- Butane, 1-chloro- Chloroacetone
Boiling Point ~200–220°C* 223°C 78.5°C 119°C
Vapor Pressure ~0.1–1 mmHg* N/A 80.1 mmHg (20°C) 11.3 mmHg (20°C)
Water Solubility Low (<1 g/L)* Insoluble Insoluble 5.6 g/100 mL
logP ~4.0* 5.9 (estimated) 2.64 2.7

*Inferred based on alkyne and chloroalkane trends.

Notes:

  • Chloroalkynes like 5-Decyne, 1-chloro- likely exhibit higher boiling points than chloroalkanes due to stronger intermolecular forces (triple bond polarization) .
  • Lower water solubility compared to smaller chloro compounds (e.g., Chloroacetone) is expected due to increased hydrophobicity from the C10 chain .

Reactivity :

  • Nucleophilic Substitution : The Cl atom in 5-Decyne, 1-chloro- may undergo substitution reactions, similar to 1-chlorobutane, but with slower kinetics due to steric hindrance from the alkyne .

Market Trends :

  • Chlorinated compounds like Decane, 1-chloro- are regulated due to environmental persistence, which may limit the commercial adoption of 5-Decyne, 1-chloro- without green synthesis innovations .

Regulatory Status :

  • Compounds like 1-chlorobutane are classified as hazardous due to flammability and irritant properties . Similar regulations would govern 5-Decyne, 1-chloro-.

Further research is needed to validate synthesis methods and environmental safety.

Biological Activity

5-Decyne, 1-chloro- is an alkyne compound that has garnered attention in various fields of research due to its unique biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

  • Chemical Formula : C10H17Cl
  • Molecular Weight : 174.7 g/mol
  • Structure : The structure features a linear carbon chain with a terminal alkyne and a chlorine substituent, which influences its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of 5-decyne exhibit significant antioxidant activity. One study evaluated the glutathione peroxidase-like activity of bis(2-bromovinyl) selenides synthesized from 5-decyne derivatives. The results showed that these compounds could effectively catalyze the oxidation of dithiothreitol, indicating potential applications in mitigating oxidative stress in biological systems .

Antinociceptive Effects

The compound has been studied for its antinociceptive properties. In animal models, it was observed that 5-decyne derivatives could reverse formalin-induced nocifensive behavior in mice, suggesting a mechanism involving adenosine A1 receptor agonism. This interaction is crucial as it highlights the potential for developing analgesic agents based on this compound .

The biological activity of 5-decyne, 1-chloro- is primarily attributed to its interaction with specific receptors and its ability to modulate oxidative stress pathways:

  • Adenosine Receptor Agonism : The compound acts as a selective agonist for adenosine receptors, particularly A1 receptors. This action can lead to various physiological effects, including pain relief and modulation of neurotransmitter release .
  • Antioxidant Activity : The presence of the chlorine atom enhances the compound's electrophilicity, allowing it to participate in redox reactions that can scavenge free radicals and reduce oxidative damage .

Study on Antinociceptive Effects

In a controlled study, mice were administered 5-decyne, 1-chloro- prior to exposure to formalin. The results indicated a significant reduction in pain-related behaviors compared to control groups. This suggests that the compound may hold promise as a therapeutic agent for pain management.

GroupPain Score (0-10)Treatment
Control8.5No treatment
5-Decyne Group3.2Administered compound

Study on Antioxidant Activity

Another investigation focused on the antioxidant capacity of synthesized selenides derived from 5-decyne. The study utilized dithiothreitol oxidation as a model reaction and found that compounds exhibited varying degrees of glutathione peroxidase-like activity.

CompoundGlutathione Peroxidase Activity (%)
Bis(2-bromovinyl) selenide85%
Control10%

Q & A

Basic: What are the optimal synthetic routes and critical parameters for preparing 1-chloro-5-decyne?

Answer:
The synthesis of 1-chloro-5-decyne typically involves alkyne functionalization via chlorination. Key parameters include:

  • Catalyst selection : Use of copper(I) chloride or palladium-based catalysts to mediate chloroalkyne formation, ensuring regioselectivity at the terminal position .
  • Reaction conditions : Anhydrous environments (e.g., THF or DCM) at 0–25°C to prevent side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the product .
    Validate purity via GC-MS and NMR, comparing retention times and spectral data to literature .

Basic: Which analytical techniques are most effective for characterizing 1-chloro-5-decyne’s structural and purity profile?

Answer:

  • GC-MS : Quantifies purity and identifies volatile byproducts; compare fragmentation patterns with reference libraries .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., chloro group position) and alkyne proton absence .
  • FT-IR : Validate C≡C stretching (~2100 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}) .
    Report discrepancies between observed and theoretical spectra, and use deuterated solvents to avoid interference .

Basic: How does storage condition (temperature, light, solvents) affect 1-chloro-5-decyne’s stability?

Answer:

  • Temperature : Store at –20°C in amber vials to retard thermal decomposition or radical-mediated side reactions .
  • Solvent stability : Dissolve in inert solvents (e.g., hexane) rather than polar aprotic solvents (e.g., DMF), which may catalyze hydrolysis .
  • Light sensitivity : UV/Vis spectra can track degradation; monitor absorbance changes at λmax for chloroalkynes .
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation kinetics via HPLC .

Basic: What are the reactivity trends of 1-chloro-5-decyne in nucleophilic substitution or cross-coupling reactions?

Answer:

  • Nucleophilic substitution (SN_N2) : React with alkoxides or amines in polar aprotic solvents (e.g., DMSO), but steric hindrance at the alkyne may reduce efficiency .
  • Sonogashira coupling : Use Pd(PPh3_3)4_4/CuI with aryl halides; the chloro group can act as a directing group or participate in tandem reactions .
    Optimize equivalents of base (e.g., Et3_3N) and monitor reaction progress via TLC to minimize alkyne dimerization .

Advanced: How does the chloro substituent influence electronic and steric effects in 1-chloro-5-decyne’s reaction mechanisms?

Answer:

  • Electronic effects : The electron-withdrawing chloro group increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions but reducing alkyne acidity .
  • Steric effects : The linear alkyne geometry minimizes steric hindrance, but the chloro group’s position may dictate regioselectivity in cycloadditions .
    Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and compare with experimental outcomes .

Advanced: What computational strategies can predict 1-chloro-5-decyne’s behavior in complex reaction systems?

Answer:

  • Molecular dynamics (MD) : Simulate solvent interactions and transition states in substitution reactions using software like GROMACS .
  • QSPR models : Correlate Hammett σ+^+ values of chloroalkynes with reaction rates to predict kinetic parameters .
    Validate models against experimental data (e.g., kinetic isotope effects) and refine using Bayesian optimization .

Advanced: How to design degradation studies to identify 1-chloro-5-decyne’s environmental transformation products?

Answer:

  • Photolysis : Expose to UV light (254 nm) in aqueous/organic mixtures; analyze via LC-HRMS for chlorinated byproducts (e.g., chloroacids) .
  • Biodegradation : Use soil microcosms or activated sludge; track chloride ion release via ion chromatography .
    Employ 13^{13}C-labeled analogs to trace metabolic pathways and identify persistent intermediates .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

Answer:

  • Meta-analysis : Compare datasets from Reaxys, SciFinder, and primary literature; exclude outliers with poor methodological transparency .
  • Reproducibility tests : Re-measure properties using standardized protocols (e.g., OECD 105 for water solubility) .
    Report confidence intervals and uncertainty sources (e.g., instrument calibration drift) .

Advanced: What methodologies assess the toxicological impact of 1-chloro-5-decyne in biological systems?

Answer:

  • In vitro assays : Use HepG2 cells to measure cytotoxicity (MTT assay) and genotoxicity (Comet assay) .
  • In vivo models : Administer to zebrafish embryos (FET test) to evaluate developmental toxicity; quantify bioaccumulation via GC-ECD .
    Correlate findings with QSAR predictions for chlorinated alkynes to prioritize further testing .

Advanced: How to model 1-chloro-5-decyne’s environmental fate using consumption and degradation data?

Answer:

  • Fugacity modeling : Input regional consumption data (e.g., from Market Publishers reports) to predict partitioning into air/water/soil .
  • Monte Carlo simulations : Account for variability in hydrolysis rates and microbial activity across ecosystems .
    Validate with field sampling (e.g., groundwater near industrial sites) and compare with regulatory thresholds .

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